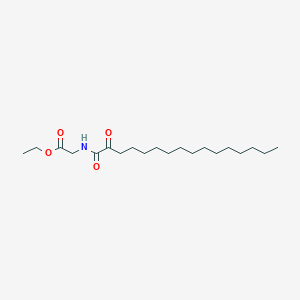

Ethyl 2-(2-oxohexadecanamido)acetate

Descripción

Ethyl 2-(2-oxohexadecanamido)acetate (C20H37NO4) is a synthetic 2-oxoamide derivative characterized by a 16-carbon aliphatic chain linked to an ethyl ester group. It is synthesized via dipeptide-based methodologies, yielding a white solid with a melting point of 66–68°C . Key structural features include:

- Core structure: A 2-oxohexadecanoyl group (C16 ketone) bonded to an ethyl glycinate moiety.

- Spectroscopic data: <sup>1</sup>H NMR signals at δ 7.10–6.91 (amide NH), δ 4.22 (ethyl ester OCH2), and δ 0.86 (terminal CH3); <sup>13</sup>C NMR confirms the ketone (δ 198.2) and ester (δ 168.8) functionalities .

- Mass spectrometry: ESI-MS shows [M + Na]<sup>+</sup> at m/z 378 and [M + H]<sup>+</sup> at m/z 356 .

- Elemental analysis: C (67.71%), H (10.42%), N (3.89%), consistent with calculated values .

This compound is part of a broader class of 2-oxoamides studied for their inhibitory activity against phospholipase A2 (PLA2), a key enzyme in inflammatory pathways .

Propiedades

Fórmula molecular |

C20H37NO4 |

|---|---|

Peso molecular |

355.5 g/mol |

Nombre IUPAC |

ethyl 2-(2-oxohexadecanoylamino)acetate |

InChI |

InChI=1S/C20H37NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18(22)20(24)21-17-19(23)25-4-2/h3-17H2,1-2H3,(H,21,24) |

Clave InChI |

OUAFHJCWFYXWSR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCC(=O)C(=O)NCC(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2-(2-oxohexadecanamido)acetato de etilo normalmente implica la reacción de un derivado de ácido carboxílico con un alcohol en presencia de un catalizador. Un método común es la esterificación de Fischer, donde un ácido carboxílico reacciona con etanol en presencia de un ácido fuerte como el ácido sulfúrico. La reacción se lleva a cabo en condiciones de reflujo para impulsar el equilibrio hacia la formación del éster .

Métodos de producción industrial

La producción industrial de ésteres como el 2-(2-oxohexadecanamido)acetato de etilo a menudo implica principios similares pero a mayor escala. El uso de reactores continuos y técnicas eficientes de separación como la destilación y la extracción se emplean para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

El 2-(2-oxohexadecanamido)acetato de etilo tiene diversas aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Ethyl 2-(2-oxohexadecanamido)acetate has diverse applications in scientific research:

Mecanismo De Acción

El mecanismo de acción del 2-(2-oxohexadecanamido)acetato de etilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en reacciones de oxidación catalítica, el compuesto experimenta procesos de transferencia de electrones facilitados por ligandos y catalizadores metálicos. Esto mejora su reactividad y eficiencia en diversas transformaciones químicas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Chain Length and Flexibility: Ethyl 2-(2-oxohexadecanamido)acetate’s 16C chain provides lipophilicity critical for membrane interaction in PLA2 inhibition .

Stereochemistry :

- Chiral analogs like 4c ([α]D = −20.8) demonstrate the role of stereochemistry in biological activity, as enantiomers may exhibit differential enzyme affinity .

Functional Group Modifications :

- Aromatic derivatives (e.g., coumarin- or phenyl-containing compounds) prioritize π-π stacking or fluorescence over enzyme inhibition .

- Phthalimido groups (e.g., Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate) serve as protective moieties in synthetic chemistry, reducing side reactions .

Synthetic Routes: Dipeptide-based synthesis (e.g., 8b and 4c) employs carbodiimide coupling, yielding high purity (84–88%) . Mitsunobu-like reactions (e.g., compound in ) utilize triphenylphosphine and THF, achieving 78% yield but requiring chromatographic purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.